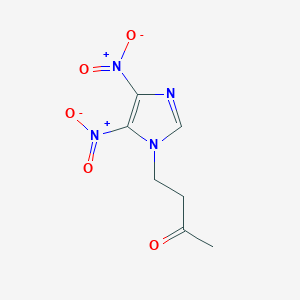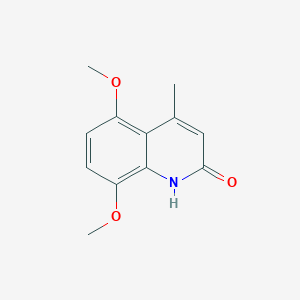
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
Descripción general
Descripción
5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is also known by several other names, including 5,8-dimethoxy-4-methyl-2-quinolinol, 5,8-dimethoxy-4-methylquinolin-2-ol, and 5,8-dimethoxy-4-methyl-carbostyril .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, such as its melting point, boiling point, density, and refractive index, are not available .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Against Cancer Cell Lines : One study involved the synthesis of 2-alkylaminosubstituted 5,8-dimethoxy-4-methylquinolines and their evaluation for in vitro cytotoxicity against four human cancer cell lines (Lee et al., 2000).
Oxidation to Benzoquinones : Another study demonstrated the facile oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, providing fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).
Preparation of Quinoline Derivatives : Research also includes the preparation of various 7-alkylamino-2-methylquinoline-5,8-diones, synthesized from 2,5-dimethoxyaniline via a series of chemical reactions (Choi et al., 2002).
Synthesis of Marine Alkaloids : The compound has been used as an intermediate in the synthesis of marine alkaloids, such as damirone A and damirone B (Roberts et al., 1994).
Antimalarial Activity : Studies on 5,8-dialkoxyderivatives of quinolines for their antimalarial activity have also been conducted (Dann et al., 1981).
Conformational Analysis of Stereoisomers : Conformational analysis of stereoisomeric quinolines has been carried out to understand their structures better (Sohár et al., 1992).
Quantitative Analysis as an Antimalarial : Research includes the quantitative analysis of a new antimalarial compound derived from 5,8-dimethoxy-4-methylquinoline (Karle & Olmeda, 1988).
Synthesis of Novel Pyrazole Derivatives : The synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system has been investigated, evaluating their potential as antimicrobial agents (Raju et al., 2016).
Synthesis and Antitumor Activity of Isoquinoline Derivatives : The synthesis and evaluation of 3-arylisoquinoline derivatives for their antitumor activity have been explored (Cho et al., 1997).
Synthesis and Study of Quinoline Derivatives : The synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out (Kóbor et al., 1994).
Propiedades
IUPAC Name |
5,8-dimethoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHDAIGNGIXQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296530 | |
| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
CAS RN |
23947-41-3 | |
| Record name | NSC109761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



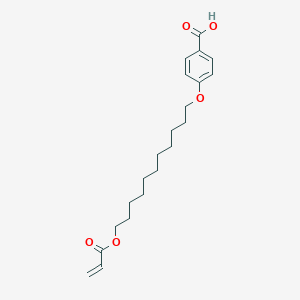
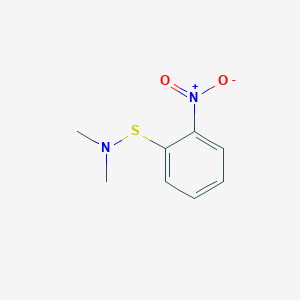
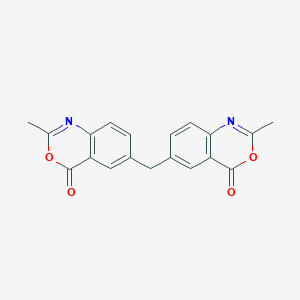
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
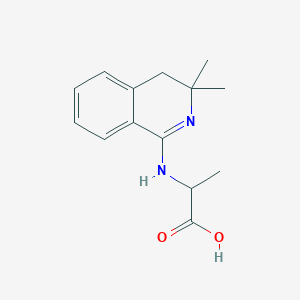
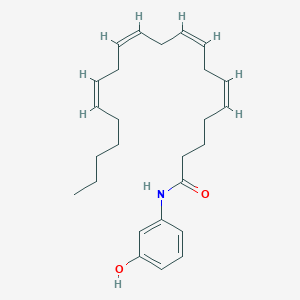
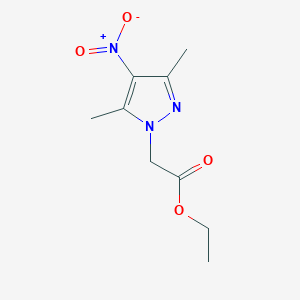
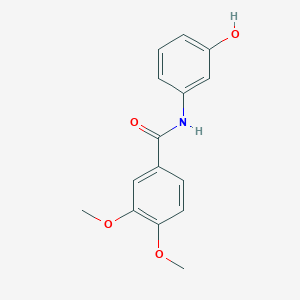
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
